molecular formula C6H15AuClP+2 B14752035 Chloro(triethyl)phosphanium;gold(1+)

Chloro(triethyl)phosphanium;gold(1+)

Cat. No.: B14752035
M. Wt: 350.58 g/mol
InChI Key: OGQFCVFWRBMPLB-UHFFFAOYSA-N
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Description

Chloro(triethyl)phosphanium;gold(1+), also known as (Triethylphosphine)gold(I) chloride, is a coordination complex with the chemical formula (C2H5)3PAuCl. This compound is a gold(I) complex where gold is coordinated to a triethylphosphine ligand and a chloride ion. It is a colorless solid that is commonly used as a reagent in various chemical reactions and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(triethyl)phosphanium;gold(1+) can be synthesized through the reaction of gold(I) chloride with triethylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane or ethanol. The reaction can be represented as follows:

AuCl+(C2H5)3P(C2H5)3PAuCl\text{AuCl} + \text{(C}_2\text{H}_5\text{)}_3\text{P} \rightarrow \text{(C}_2\text{H}_5\text{)}_3\text{PAuCl} AuCl+(C2​H5​)3​P→(C2​H5​)3​PAuCl

Industrial Production Methods

In an industrial setting, the production of Chloro(triethyl)phosphanium;gold(1+) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chloro(triethyl)phosphanium;gold(1+) undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ligand can be substituted by other ligands such as phosphines, amines, or halides.

    Oxidation and Reduction Reactions: The gold(I) center can be oxidized to gold(III) or reduced to metallic gold under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include other phosphines, amines, or halides. The reactions are typically carried out in solvents like dichloromethane or ethanol.

    Oxidation Reactions: Oxidizing agents such as chlorine or bromine can be used to oxidize the gold(I) center.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrazine can reduce the gold(I) center to metallic gold.

Major Products Formed

    Substitution Reactions: The major products are new gold(I) complexes with different ligands.

    Oxidation Reactions: The major product is gold(III) complexes.

    Reduction Reactions: The major product is metallic gold.

Scientific Research Applications

Chloro(triethyl)phosphanium;gold(1+) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Chloro(triethyl)phosphanium;gold(1+) involves its ability to coordinate with various ligands and participate in catalytic cycles. The gold(I) center can activate substrates by coordinating to them, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application being studied .

Comparison with Similar Compounds

Similar Compounds

    Chloro(triphenylphosphine)gold(I): This compound has a similar structure but with triphenylphosphine as the ligand instead of triethylphosphine.

    Chloro(dimethylsulfide)gold(I): This compound has dimethylsulfide as the ligand.

    Chloro(trimethylphosphine)gold(I): This compound has trimethylphosphine as the ligand

Uniqueness

Chloro(triethyl)phosphanium;gold(1+) is unique due to its specific ligand, triethylphosphine, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in research and industrial applications .

Properties

Molecular Formula

C6H15AuClP+2

Molecular Weight

350.58 g/mol

IUPAC Name

chloro(triethyl)phosphanium;gold(1+)

InChI

InChI=1S/C6H15ClP.Au/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q2*+1

InChI Key

OGQFCVFWRBMPLB-UHFFFAOYSA-N

Canonical SMILES

CC[P+](CC)(CC)Cl.[Au+]

Origin of Product

United States

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